2,5,5-Trimethylpiperidine
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Overview
Description
2,5,5-Trimethylpiperidine: is a heterocyclic organic compound with the molecular formula C8H17N. It is a derivative of piperidine, characterized by the presence of three methyl groups at the 2nd and 5th positions of the piperidine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5,5-Trimethylpiperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dimethyl-1,5-hexadiene with ammonia in the presence of a catalyst can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include elevated temperatures and pressures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5,5-Trimethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with different functional groups.
Scientific Research Applications
2,5,5-Trimethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,5-trimethylpiperidine involves its interaction with various molecular targets. The nitrogen atom in the piperidine ring can act as a nucleophile, participating in reactions with electrophilic species. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the three methyl groups.
2,6-Dimethylpiperidine: Similar structure but with methyl groups at the 2nd and 6th positions.
2,5-Dimethylpiperidine: Similar structure but with methyl groups at the 2nd and 5th positions.
Uniqueness: 2,5,5-Trimethylpiperidine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This unique structure makes it valuable in the synthesis of specific organic compounds and pharmaceuticals .
Properties
CAS No. |
73604-53-2 |
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Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2,5,5-trimethylpiperidine |
InChI |
InChI=1S/C8H17N/c1-7-4-5-8(2,3)6-9-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
KYWACIHIISYYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)(C)C |
Origin of Product |
United States |
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